tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-bromophenyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is often heated to promote the reaction and achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification and isolation of the product using techniques like crystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new carbamate derivative, while oxidation can produce a corresponding ketone or aldehyde .
Scientific Research Applications
tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-iodophenyl)propylcarbamate
- tert-Butyl (3-chlorophenyl)propylcarbamate
- tert-Butyl (3-fluorophenyl)propylcarbamate
Uniqueness
tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Biological Activity
tert-Butyl (3-(2-bromophenyl)propyl)(methyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a propyl chain linked to a bromophenyl moiety, and a methyl carbamate functional group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes involved in various biochemical pathways. The carbamate group can interact with biological targets through hydrogen bonding and non-covalent interactions, influencing enzyme activity and signaling pathways.
- Target Interaction : The presence of the bromophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets, which can modulate cellular responses .
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Some carbamate derivatives have demonstrated significant antibacterial and antifungal properties. For instance, modifications on the phenolic structure can enhance bioactivity against various pathogens .
- Neuroprotective Effects : Compounds structurally related to this compound have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. They may inhibit the aggregation of amyloid-beta peptides, reducing cytotoxicity in neuronal cells .
Case Study 1: Neuroprotective Effects in Alzheimer's Models
A study investigated the neuroprotective potential of a related compound, demonstrating its ability to inhibit β-secretase and acetylcholinesterase activities. This dual inhibition resulted in decreased amyloid-beta aggregation and improved cell viability in astrocyte cultures exposed to toxic amyloid peptides . Such findings suggest that this compound could similarly affect amyloidogenesis.
Case Study 2: Antimicrobial Activity
Research on structurally similar compounds has shown promising results against various bacterial strains. For example, derivatives modified with halogen groups exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. This indicates that the bromine substituent on the phenyl ring may contribute to increased antimicrobial efficacy .
Comparative Analysis with Similar Compounds
Properties
Molecular Formula |
C15H22BrNO2 |
---|---|
Molecular Weight |
328.24 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-bromophenyl)propyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17(4)11-7-9-12-8-5-6-10-13(12)16/h5-6,8,10H,7,9,11H2,1-4H3 |
InChI Key |
AHVCPOGXEZZDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.